molecular formula C28H38O B14599690 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- CAS No. 60624-96-6

1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-

Cat. No.: B14599690
CAS No.: 60624-96-6
M. Wt: 390.6 g/mol
InChI Key: LBYHIUVTZXFGNL-UHFFFAOYSA-N
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Description

1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) within its molecular structure. This compound is notable for its unique structural features, which include a fluorenyl group and a methylnonyl chain.

Properties

CAS No.

60624-96-6

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

1-[7-(3-methylnonyl)-9H-fluoren-2-yl]pentan-1-one

InChI

InChI=1S/C28H38O/c1-4-6-8-9-10-21(3)12-13-22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)11-7-5-2/h14-19,21H,4-13,20H2,1-3H3

InChI Key

LBYHIUVTZXFGNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenyl derivatives with appropriate acyl chlorides under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and participate in various biochemical pathways. The fluorenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and methylnonyl chains.

    Fluorenone: Contains a fluorenyl group but differs in the position and type of functional groups.

Uniqueness

1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is unique due to its combination of a fluorenyl group and a long methylnonyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

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